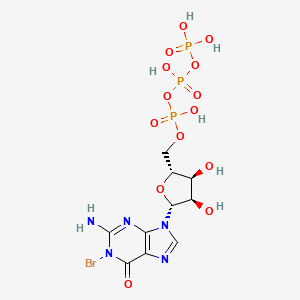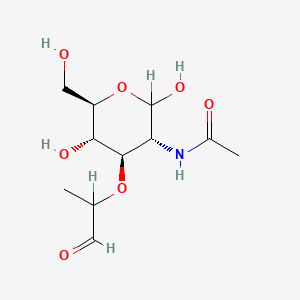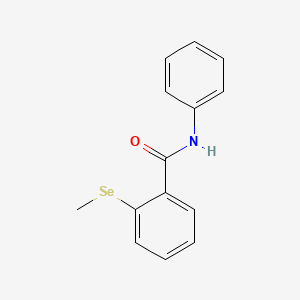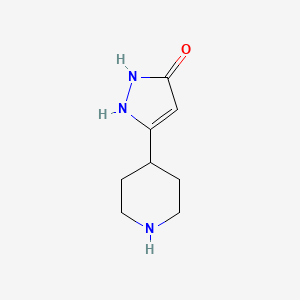
8-Bromoguanosine triphosphate
説明
8-Bromoguanosine-5’-O-triphosphate is a derivative of guanosine 5’-triphosphate (GTP), an energy substrate for protein synthesis and gluconeogenesis . It inhibits the E. coli GTPase FtsZ but promotes the assembly of porcine brain microtubules in a cell-free assay .
Synthesis Analysis
A simple and high-yielding two-step procedure has been reported for the preparation of 8-arylated guanosine mono- and triphosphates . The key step of this synthesis is the Suzuki–Miyaura coupling of unprotected 8-bromo GMP and 8-bromo GTP with various arylboronic acids in aqueous solution .Molecular Structure Analysis
The molecular formula of 8-Bromoguanosine is C10H12BrN5O5 . Its average mass is 362.137 Da and its monoisotopic mass is 361.002167 Da .Chemical Reactions Analysis
8-Bromoguanosine is a competitive FtsZ polymerization and GTPase activity inhibitor . It can be used for nucleic acid modification .Physical and Chemical Properties Analysis
The molecular weight of 8-Bromoguanosine is 362.14 g/mol . It is a derivative of guanosine 5’-triphosphate (GTP), an energy substrate for protein synthesis and gluconeogenesis .科学的研究の応用
Structural Studies
8-Bromoguanosine triphosphate has been extensively studied for its structural properties. One significant research discovery is that 8-bromoguanosine and 8-bromoadenosine adopt a syn conformation, contrasting the typical anti conformation seen in purine nucleosides. This conformational change, influenced by the bromine atom at the 8-position, is significant for understanding the rotational isomerism in these nucleosides and has implications for RNA polymerization reactions by enzymes like Qβ replicase and Escherichia coli transcriptase (Tavale & Sobell, 1970).
Synthesis and Biochemical Applications
The synthesis of 8-arylated guanosine mono- and triphosphates, which include 8-bromoguanosine 5'-phosphates, has been achieved using a two-step procedure. This process involves the Suzuki-Miyaura coupling of unprotected 8-bromo GMP and GTP with arylboronic acids. These synthesized compounds have potential biochemical applications due to their structural uniqueness (Collier & Wagner, 2006).
Labeling and Detection in DNA Studies
This compound is used as a labeling agent in DNA studies. For instance, 8-Bromo-2′-deoxyguanosine-5′ phosphate, a derivative, has been used to create a disulfide with a free aliphatic amino group. This derivative can be incorporated into DNA by DNA polymerase I of Escherichia coli and detected, proving useful in DNA research (Gillam & Tener, 1989).
Molecular Biology and Enzymatic Studies
In the field of molecular biology, this compound has been used to understand the conformational requirements of substrates for enzymatic reactions. Studies have shown that certain nucleotides, like 8-bromoguanosine 5'-diphosphate, are inactive as substrates for homopolymer synthesis with polynucleotide phosphorylase, providing insights into the structural requirements for enzymatic activity (Kapuler, Monny, & Michelson, 1970).
Protein Synthesis and Microtubule Assembly
This compound has been studied for its role in protein synthesis and microtubule assembly. For example, various GTP analogues, including 8-bromoguanosine 5'-triphosphate, were synthesized and tested for their ability to replace GTP in cell-free amino acid incorporation systems. These studies help in understanding the molecular mechanisms of protein synthesis and the assembly of microtubules (Uno, Oyabu, Otsuka, & Ikehara, 1971).
作用機序
将来の方向性
特性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN5O14P3/c11-16-8(19)4-7(14-10(16)12)15(2-13-4)9-6(18)5(17)3(28-9)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-3,5-6,9,17-18H,1H2,(H2,12,14)(H,23,24)(H,25,26)(H2,20,21,22)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGZIRXCAZYFU-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(N(C2=O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(N(C2=O)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN5O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177777 | |
| Record name | 8-Bromoguanosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23197-98-0 | |
| Record name | 8-Bromoguanosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023197980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Bromoguanosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[[2-(2,4-dichlorophenoxy)-1-oxopropyl]hydrazo]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B1229319.png)
![2-[3,5-Dimethyl-1-(4-nitrophenyl)pyrazol-4-yl]-5,8-dinitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B1229320.png)


![4-[[(4-methylphenyl)sulfonylamino]methyl]-N-[2-[(phenylmethyl)-propan-2-ylamino]ethyl]benzamide](/img/structure/B1229327.png)
![N-[4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B1229329.png)
![5-hydroxy-7-methoxy-3-[5-(2-methyl-1,6-dioxaspiro[4.5]decan-7-yl)pentyl]-3H-2-benzofuran-1-one](/img/structure/B1229331.png)
![1-(4-Chlorophenyl)-5-[1-(2-oxolanylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1229332.png)
![2-Furanyl-[4-(4-propan-2-ylphenyl)sulfonyl-1-piperazinyl]methanone](/img/structure/B1229334.png)

![1-(2-Fluorophenyl)-3-[[2-oxo-1-(phenylmethyl)-3-indolylidene]amino]thiourea](/img/structure/B1229337.png)
